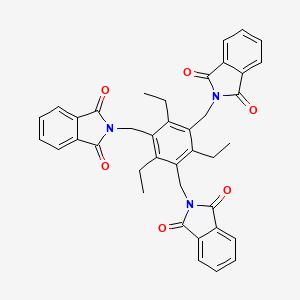
L-Isoleucyl-L-valine Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Isoleucyl-L-valine methyl ester is a dipeptide composed of the amino acids isoleucine and valine, with a methyl ester functional group. This compound is often studied for its potential physiological and cell-signaling effects, as well as its role as an intermediate in various biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of L-Isoleucyl-L-valine methyl ester typically involves the esterification of L-isoleucine and L-valine. One common method involves the use of thionyl chloride and methanol under controlled temperature conditions. The reaction is carried out by adding absolute methanol to a reactor, cooling the mixture, and then adding thionyl chloride. After the initial reaction, L-valine is added, and the mixture is heated and refluxed. The final product is obtained through distillation and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control, mixing, and distillation is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
L-Isoleucyl-L-valine methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
L-Isoleucyl-L-valine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and cell signaling pathways.
Medicine: Investigated for potential therapeutic applications, including as a drug intermediate.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of L-Isoleucyl-L-valine methyl ester involves its interaction with specific molecular targets and pathways. For example, it can be incorporated into peptides and proteins, influencing their structure and function. The compound may also interact with enzymes involved in amino acid metabolism, affecting their activity and regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valine methyl ester: Similar in structure but lacks the isoleucine component.
L-Isoleucine methyl ester: Similar in structure but lacks the valine component.
L-Leucyl-L-leucine methyl ester: Another dipeptide with similar properties but composed of leucine residues.
Uniqueness
L-Isoleucyl-L-valine methyl ester is unique due to its specific combination of isoleucine and valine, which imparts distinct biochemical properties. This combination allows it to participate in unique interactions and pathways that are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C12H24N2O3 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C12H24N2O3/c1-6-8(4)9(13)11(15)14-10(7(2)3)12(16)17-5/h7-10H,6,13H2,1-5H3,(H,14,15)/t8-,9-,10-/m0/s1 |
Clé InChI |
FLJWXGYLAKEICP-GUBZILKMSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


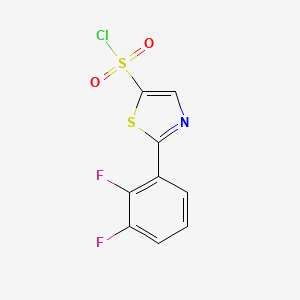
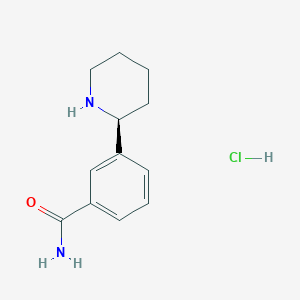



![5-[(4-Deuteriophenyl)methoxy]pentan-1-ol](/img/structure/B14049485.png)
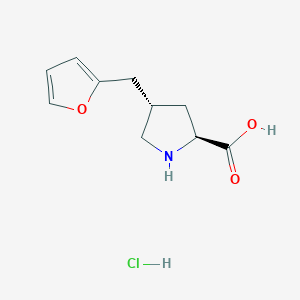
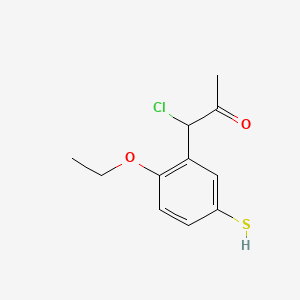
![5-sulfanylidene-4,6,8,9-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraen-3-one](/img/structure/B14049509.png)
![4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid](/img/structure/B14049511.png)



